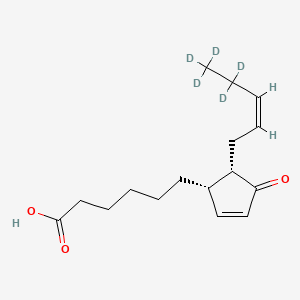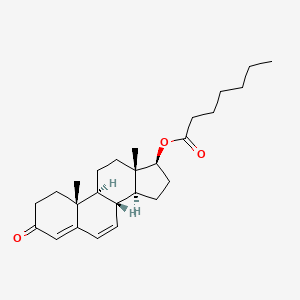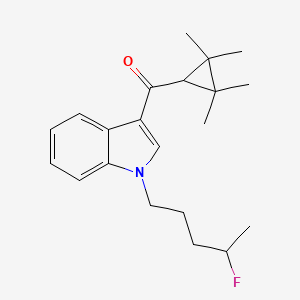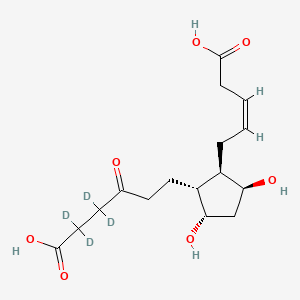
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid is a long-chain polyunsaturated fatty acid. This compound is characterized by its six conjugated double bonds, which are in the E-configuration. It is a member of the omega-3 fatty acid family and is known for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as shorter-chain fatty acids or their derivatives.
Chain Elongation: The chain elongation process involves the use of specific reagents and catalysts to extend the carbon chain to the desired length.
Introduction of Double Bonds:
Configuration Control: Ensuring the E-configuration of the double bonds is crucial, and this is often achieved through the use of specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis processes that are optimized for efficiency and yield. These methods often include:
Catalytic Processes: The use of catalysts to facilitate the chain elongation and introduction of double bonds.
Purification Techniques: Advanced purification techniques, such as chromatography, to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, such as epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Epoxides: Formed through oxidation reactions.
Saturated Fatty Acids: Formed through reduction reactions.
Functionalized Derivatives: Formed through substitution reactions.
Scientific Research Applications
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including the treatment of cardiovascular diseases and metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid involves its interaction with various molecular targets and pathways. These include:
Molecular Targets: The compound interacts with enzymes and receptors involved in lipid metabolism and inflammatory pathways.
Pathways: It modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with five double bonds.
Docosahexaenoic Acid (DHA): An omega-3 fatty acid with six double bonds, similar to (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid but with a shorter carbon chain.
Arachidonic Acid (AA): An omega-6 fatty acid with four double bonds.
Uniqueness
This compound is unique due to its longer carbon chain and the specific positioning of its six conjugated double bonds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C32H52O2 |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid |
InChI |
InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ |
InChI Key |
HIKGLCYKBLODNY-SFGLVEFQSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B10766675.png)

![[6-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766683.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766692.png)
![5-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766700.png)



![(2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766739.png)
![16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766742.png)


![1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B10766757.png)

